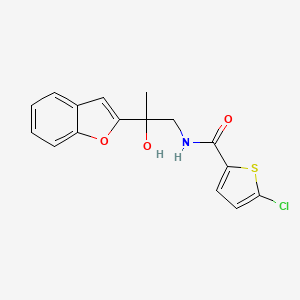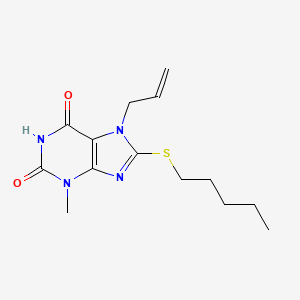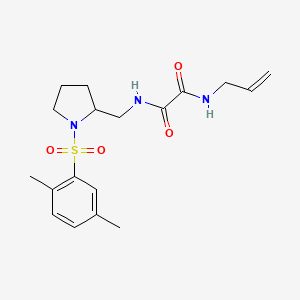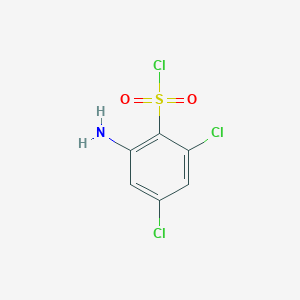
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide
カタログ番号 B2784763
CAS番号:
941942-83-2
分子量: 317.36
InChIキー: XAHKPNHPGQUOGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)cyclopropanecarboxamide” is a complex organic compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The compound also features a methylsulfonyl group, a phenyl group, and a cyclopropanecarboxamide group.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazine ring, which is a heterocyclic aromatic ring with two nitrogen atoms . The other functional groups attached to this ring would further define the structure.Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. For instance, the pyridazine ring might undergo reactions typical of aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would play a role .科学的研究の応用
Antimicrobial Properties
- Synthesis and Antimicrobial Evaluation : A study by Darwish et al. (2014) described the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety, exhibiting promising results as antimicrobial agents.
- Novel Heterocyclic Compounds with Sulfonamido Moiety : Research by Azab et al. (2013) aimed at synthesizing heterocyclic compounds with a sulfonamido moiety, showing high antibacterial activities.
Anti-Asthmatic Applications
- Pyridazinone Derivatives in Anti-Asthmatic Therapy : Kuwahara et al. (1996, 1997) conducted studies on imidazo[1,2-b]pyridazin-6-yl and triazolo[1,5-b]-pyridazine derivatives, revealing their potential as anti-asthmatic agents due to their ability to inhibit bronchoconstriction induced by platelet activating factor in guinea pigs. Study 1, Study 2.
Antimalarial and COVID-19 Research
- Antimalarial Sulfonamides Against COVID-19 : A theoretical investigation by Fahim & Ismael (2021) explored the antimalarial activity of sulfonamide derivatives and their potential application in COVID-19 treatment, highlighting their promising pharmacological profiles.
Miscellaneous Applications
- Cardiac Electrophysiological Activity : A study by Morgan et al. (1990) synthesized N-substituted imidazolylbenzamides/benzene-sulfonamides with significant activity in cardiac electrophysiological assays, indicating potential in cardiac therapy.
- Heterocyclic Compound Synthesis : El‐Wahab et al. (2015) synthesized heterocyclic compounds with antimicrobial properties, potentially useful in surface coatings and printing ink pastes.
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-22(20,21)14-9-8-13(17-18-14)10-4-6-12(7-5-10)16-15(19)11-2-3-11/h4-9,11H,2-3H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHKPNHPGQUOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された



![3-Benzyl-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2784684.png)


![[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone](/img/structure/B2784690.png)
![5-Methyl-3-[[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2784692.png)

![2-Benzyl-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2784698.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2784699.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2784700.png)


